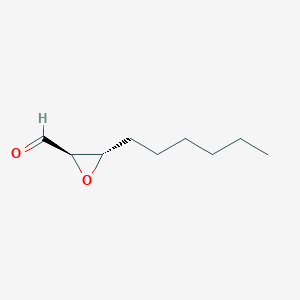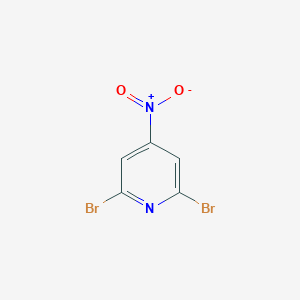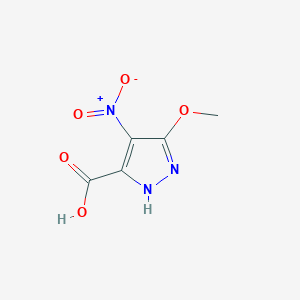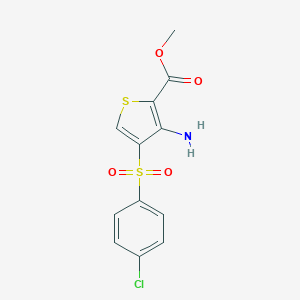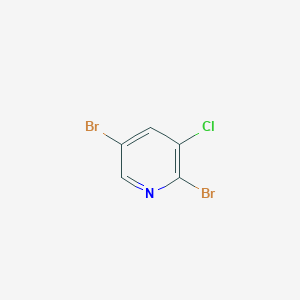
2,5-Dibromo-3-chloropyridine
概要
説明
Synthesis Analysis
The synthesis of related halopyridines often involves direct halogenation of pyridine or its derivatives. For instance, chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine have been studied to access 3-aryl- and 3,5-diarylpyridines in good yields, demonstrating a methodology potentially applicable to the synthesis of 2,5-Dibromo-3-chloropyridine under similar conditions (Reimann et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of halopyridines, including those similar to 2,5-Dibromo-3-chloropyridine, reveals insights into their electronic and spatial configurations. For example, studies on 3,5-dibromo-2,6-dimethoxy pyridine using Fourier transform infrared (FT-IR) and FT-Raman spectroscopies, along with theoretical calculations, provide detailed information on vibrational frequencies and optimized geometries, which can be extrapolated to understand the molecular structure of 2,5-Dibromo-3-chloropyridine (Xavier & Gobinath, 2012).
Chemical Reactions and Properties
The chemical reactivity of 2,5-Dibromo-3-chloropyridine is influenced by its halogen substituents, making it a versatile intermediate in organic synthesis. For example, the selective amination of polyhalopyridines catalyzed by palladium complexes demonstrates the potential of halopyridines, including 2,5-Dibromo-3-chloropyridine, to undergo nucleophilic substitution reactions, offering pathways to various aminated derivatives (Ji et al., 2003).
科学的研究の応用
Amination Reactions : A study demonstrated the selective amination of polyhalopyridines, including 2,5-dibromopyridine, using a palladium-Xantphos complex. This process predominantly yields amino-chloropyridine products, highlighting its utility in chemical synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Adsorptive Separation : Research on the separation of monochloropyridine isomers utilized nonporous adaptive crystals of various pillararenes. This method demonstrated significant preference and high purity in separating these isomers, relevant for single-substituted heterocyclic aromatic compounds (Xinru Sheng et al., 2020).
Electrochemical Reduction : A study on the electrochemical reduction of mono- and dihalopyridines, including 2,5-dibromo- and 2,5-dichloropyridine, found sequential cleavage of carbon-halogen bonds and reduction of pyridine. This provides insight into the reactivity of these compounds under electrochemical conditions (M. Mubarak & D. Peters, 1997).
Synthesis of Metal-Complexing Molecules : Research on the synthesis of brominated and dibrominated bipyridines and bipyrimidines used 2,5-dibromopyridine. These compounds are useful in the preparation of metal-complexing molecular rods, indicating their application in coordination chemistry and materials science (P. Schwab, F. Fleischer, & J. Michl, 2002).
Deprotonation and Functionalization : A study on the deprotonation of chloropyridines using lithium magnesates involved various dichloropyridines, including 2,5-dichloropyridine. This research provides valuable insights into the reactivity and potential for functionalizing these compounds (Haçan Awad et al., 2004).
Safety And Hazards
The safety information for 2,5-Dibromo-3-chloropyridine includes the following hazard statements: H315, H319, H3351. Precautionary statements include P261, P305, P338, P3511. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye3.
将来の方向性
The future directions of 2,5-Dibromo-3-chloropyridine are not explicitly mentioned in the available resources. However, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules2. Therefore, the development of robust methods for the introduction of various functional groups to pyridine, such as the one mentioned in the Synthesis Analysis section, could have significant implications for the future of this compound.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
特性
IUPAC Name |
2,5-dibromo-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPHOXAZOVLRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505000 | |
| Record name | 2,5-Dibromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-chloropyridine | |
CAS RN |
160599-70-2 | |
| Record name | 2,5-Dibromo-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromo-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
